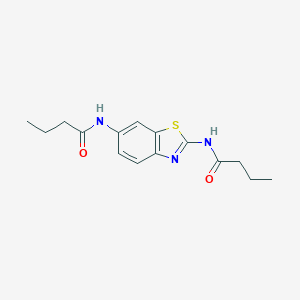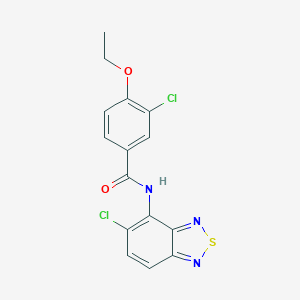![molecular formula C20H24N2O2 B251103 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B251103.png)
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as PMPA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. PMPA is a nucleotide analogue that has been shown to have antiviral and anti-inflammatory properties. In
Wirkmechanismus
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is a nucleotide analogue that works by inhibiting the reverse transcriptase enzyme. Reverse transcriptase is an enzyme that is essential for the replication of certain viruses, including HIV and hepatitis B. This compound is incorporated into the viral DNA during replication, which leads to termination of the DNA chain and prevents further replication of the virus.
Biochemical and Physiological Effects:
This compound has been shown to have antiviral and anti-inflammatory effects. In addition to its antiviral properties, this compound has also been studied for its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. This compound has been shown to reduce inflammation in animal models of these diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide is its specificity for the reverse transcriptase enzyme, which makes it an effective antiviral agent. However, this compound has a short half-life in the body, which limits its effectiveness as a therapeutic agent. Additionally, this compound can be toxic to certain cells, which can limit its use in laboratory experiments.
Zukünftige Richtungen
Future research on 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide could focus on improving its pharmacokinetic properties, such as increasing its half-life in the body. Additionally, further studies could explore the potential use of this compound in the treatment of other viral infections and autoimmune diseases. Finally, research could focus on developing new analogues of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications due to its antiviral and anti-inflammatory properties. The synthesis of this compound involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base. This compound works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of certain viruses. While this compound has limitations in terms of its pharmacokinetic properties and toxicity, future research could focus on improving its efficacy and exploring its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of 2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves the reaction of 4-(1-piperidinylmethyl)aniline with 2-phenoxyacetyl chloride in the presence of a base. The resulting product is then purified using chromatography techniques to obtain pure this compound. The yield of this compound synthesis is typically around 40-50%.
Wissenschaftliche Forschungsanwendungen
2-phenoxy-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been extensively studied for its antiviral properties, particularly in the treatment of HIV and hepatitis B. This compound works by inhibiting the reverse transcriptase enzyme, which is essential for the replication of the virus. Studies have shown that this compound is effective in reducing viral load and improving immune function in patients with HIV and hepatitis B.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-phenoxy-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H24N2O2/c23-20(16-24-19-7-3-1-4-8-19)21-18-11-9-17(10-12-18)15-22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
InChI-Schlüssel |
NPEHZTLUXMYGJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenyl)-N-[(5-hydroxynaphthalen-1-yl)carbamothioyl]acetamide](/img/structure/B251021.png)

![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-chlorobenzamide](/img/structure/B251027.png)
![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-2-iodobenzamide](/img/structure/B251029.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-fluorobenzamide](/img/structure/B251031.png)




![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-naphthamide](/img/structure/B251041.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)
